1-Bromo-3-(prop-2-YN-1-YL)benzene
Overview
Description
“1-Bromo-3-(prop-2-YN-1-YL)benzene” is a chemical compound with the empirical formula C9H7BrO . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of compounds like “this compound” involves optimizing reaction conditions such as temperature, solvents, bases, and their concentration .Molecular Structure Analysis
The molecular weight of “this compound” is 211.06 . The SMILES string representation of the molecule is BrC1=CC=CC (OCC#C)=C1 .Chemical Reactions Analysis
The terminal alkynes in compounds like “this compound” can undergo oxidative alkyne–alkyne coupling under certain conditions .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula is C9H7BrO, and the molecular weight is 211.06 .Scientific Research Applications
Supramolecular Features and Crystal Structures
1-Bromo-3-(prop-2-YN-1-YL)benzene and its derivatives have been studied for their supramolecular features, which include hydrogen bonding, parallel-displaced π–π interactions, and close nitrogen-iodine contacts. These interactions contribute to the formation of unique crystal structures, as observed in the isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene (Timo Stein et al., 2015).
Synthesis of Benzamide Derivatives
This compound has been involved in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives show promise in biological applications, highlighting the versatility of this compound in the synthesis of complex organic compounds (H. Bi, 2015).
Biological Activity and Synthesis Optimization
The compound has been crucial in the development of (prop-2-ynyloxy) benzene derivatives, which have shown significant antibacterial and antiurease activities. The optimization of synthesis conditions and the biological evaluation of these derivatives underscore the potential of this compound in the creation of bioactive compounds (Tannaza Batool et al., 2014).
Modular Construction of Dendritic Carbosilanes
The compound is also instrumental in the modular construction of dendritic carbosilanes. It offers an efficient route to molecular building block precursors that can accommodate sequential divergent and convergent steps for dendritic extension. This establishes a modular methodology for the assembly and organization of connectivity used for the synthesis of modified carbosilane dendrimers, showcasing its applicability in complex molecular architectures (Casado & Stobart, 2000).
Crystallographic Analysis
In addition to its applications in synthesis and biological activity, this compound derivatives have been studied for their crystallographic properties. Detailed crystallographic analysis provides insights into the molecular structure, packing motifs, and interactions, which are crucial for understanding the material properties and designing new compounds (P. Jones et al., 2012).
Mechanism of Action
Target of Action
1-Bromo-3-(prop-2-YN-1-YL)benzene is a complex organic compound that primarily targets the benzylic position . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a significant role in various chemical reactions .
Mode of Action
The compound interacts with its targets through a free radical reaction . In this process, the compound loses a bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . This reaction pathway is typically seen in 2° and 3° benzylic halides .
Biochemical Pathways
It’s known that the compound can participate inelectrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and solvent used can impact the compound’s reactivity . Additionally, the presence of other compounds in the environment could potentially interfere with the compound’s interactions with its targets.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-3-prop-2-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRNWLCNLLWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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